Glucoheptonic acid

Descripción

Historical Context and Discovery of Glucoheptonic Acid

The study of sugar acids has a long history, with this compound's origins tracing back to the late 19th century. Its synthesis was notably described by Kiliani in 1886, a method involving the reaction of hydrocyanic acid with glucose, followed by saponification of the resulting cyanohydrin to yield this compound. This initial approach, while foundational, was known to produce low yields and highly colored, difficult-to-purify products. Later developments, such as those patented by Clevenot in 1956, focused on improving the purity and yield of this compound and its salts, for instance, by reacting calcium glucoheptonate with oxalic acid or by employing calcium cyanide and glucose under specific conditions google.com. These early efforts laid the groundwork for understanding the chemical behavior and potential utility of this seven-carbon sugar acid.

Significance of Polyhydroxy Acids in Chemical Biology and Material Science

This compound belongs to the broader class of polyhydroxy acids (PHAs), which are characterized by the presence of multiple hydroxyl groups and at least one carboxyl group google.comnih.gov. This structural feature imparts unique chemical properties, making PHAs valuable in diverse fields.

In chemical biology , PHAs, including this compound and its derivatives, are explored for their potential roles as metabolites and their interactions within biological systems nih.govbocsci.com. Their structural similarity to common sugars allows them to participate in or influence various biochemical pathways. Recent research has investigated galactosyl derivatives of this compound, for example, for their potential prebiotic and antimicrobial properties, showing promise in stimulating the growth of beneficial bacteria and inhibiting pathogenic strains researchgate.netresearchgate.net. Furthermore, PHAs are recognized for their antioxidant capabilities, ability to hydrate the skin, and potential to improve the skin barrier, positioning them as "next-generation" exfoliants in cosmetic science acne.orgelle.comresearchgate.netcosmacon.de.

In material science , the polyhydroxy acid backbone offers opportunities for creating biodegradable polymers and advanced materials. While polyhydroxyalkanoates (PHAs) like polylactic acid (PLA) and polyglycolic acid (PGA) are well-established in biomedical applications such as sutures and scaffolds google.combenthamscience.com, the potential of other PHAs, including those derived from this compound, is also being explored. The synthesis of rare sugars, such as d-gulose, has been facilitated by using protected derivatives of this compound, showcasing its utility in complex carbohydrate chemistry and the development of novel sugar structures researchgate.netacs.orgnih.gov. The ability of PHAs to form polyesters through self-condensation also makes them attractive for developing sustainable materials researchgate.net.

Current Research Landscape for this compound

Contemporary research on this compound is multifaceted, spanning synthetic methodologies, derivative development, and exploration of its biological activities.

Synthesis and Derivatives: Efforts continue to refine the synthesis of this compound and its derivatives, aiming for higher purity and yields. One area of active research involves enzymatic modifications, such as transgalactosylation reactions using β-galactosidase. This process has been employed to create new derivatives of this compound, with studies optimizing parameters like substrate ratios, enzyme dosage, pH, and the presence of salts to enhance product yield researchgate.nettandfonline.comtandfonline.com. For instance, research has indicated that specific salt additions, such as NaCl or MgCl2, can significantly increase the yield of these derivatives tandfonline.comtandfonline.com.

Biological and Chemical Applications: Beyond its role in synthesizing rare sugars, this compound and its salts, like sodium glucoheptonate and calcium glucoheptonate, are being investigated for various applications. Its calcium salt, for example, is noted for its solubility and potential use in nutritional supplements and as a pharmaceutical excipient ontosight.ai. Research has also explored the antibacterial activity of this compound derivatives against specific bacterial strains, suggesting their potential use in antimicrobial formulations researchgate.netresearchgate.net. In the realm of chemical biology, this compound has been identified as a metabolite, indicating its participation in metabolic pathways nih.govbocsci.com.

Material Science and Catalysis: While less prevalent than its biochemical applications, this compound derivatives have also found utility in material science. For example, protected forms of this compound have been instrumental in the scalable synthesis of specific rare sugars, demonstrating its importance in complex organic synthesis researchgate.netacs.orgnih.gov.

Compound List:

this compound

Gluconic acid

Lactic acid

Glycolic acid

Salicylic acid

Lactobionic acid

Gluconolactone

Maltogenic acid

Galactonic acid

Glucaric acid

Glucuronic acid

Hydrocyanic acid

Oxalic acid

Calcium glucoheptonate

Sodium glucoheptonate

D-glucose

L-rhamnose

D-sorbitol

L-gulose

D-gulose

L-glucose

D-glucuronolactone

Ascorbic acid

Ethyl glucuronide

Hyaluronic acid

Polylactic acid (PLA)

Polyglycolic acid (PGA)

Polyhydroxyalkanoates (PHAs)

Polyhydroxy bionic acids (PHBA)

Adipic acid

Glucaric acid

Xanthan

Heparin

Chondroitin sulfate

Dermatan sulfate

Keratan sulfate

Gum arabic

Propiedades

IUPAC Name |

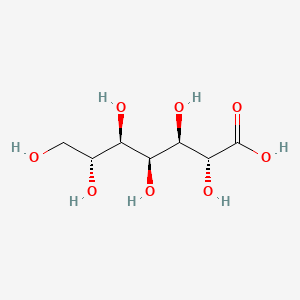

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMLJOLKUYYJFJ-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1)) | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048077 | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-74-1 | |

| Record name | D-glycero-D-gulo-Heptonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluceptate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluceptate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOHEPTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1F50160Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Glucoheptonic Acid and Its Derivatives

Traditional Chemical Synthesis Routes

Classical chemical synthesis methods for glucoheptonic acid primarily rely on modifying existing carbohydrate structures, often involving chain elongation.

Kiliani Cyanohydrin Synthesis and Subsequent Modifications

The Kiliani-Fischer synthesis is a foundational method for extending the carbon chain of aldoses by one carbon atom. This process involves the addition of cyanide to the carbonyl group of an aldose, forming a cyanohydrin, which is then hydrolyzed to an aldonic acid. Subsequent reduction of the aldonic acid or its lactone yields the corresponding sugar with an elongated carbon chain.

Specifically for this compound, D-glucose reacts with sodium cyanide in an aqueous alkaline solution to form a cyanohydrin intermediate. This intermediate, upon hydrolysis under acidic conditions, yields α-D-glucoheptonic acid google.com. The original Kiliani-Fischer synthesis involved reduction of the intermediate acid or lactone using sodium amalgam wikipedia.org. Modifications to this process have been explored to improve yields and streamline the synthesis. For instance, the reduction of α-D-glucoheptonic lactone with hydriodic acid and phosphorus can yield n-heptanoic acid and a hydroxy-n-heptanoic acid lactone cdnsciencepub.comcdnsciencepub.com. While the Kiliani reaction is a cornerstone for extending monosaccharide carbon backbones, controlling the stereochemistry of the newly formed chiral center can be challenging, often resulting in a mixture of epimers wikipedia.org.

Directed Chemical Oxidation Pathways

Chemical oxidation pathways offer alternative routes to this compound and its derivatives. While direct oxidation of glucose typically yields gluconic acid (a six-carbon sugar acid) by oxidizing the aldehyde group at C-1 srce.hrd-nb.inforsc.org, specific oxidation strategies can be employed for chain elongation and functionalization. For example, research has explored regioselective oxidation of hydroxyl groups in carbohydrate derivatives to create specific functionalizations acs.orgnih.govnih.gov. While direct oxidation pathways specifically for this compound from glucose are not extensively detailed in the provided search results, the principle of selective oxidation is a key strategy in carbohydrate chemistry for modifying specific positions. For instance, selective oxidation of the primary alcohol at C-6 of glucose can lead to glucuronic acid d-nb.info.

Regioselective Functionalization Strategies

Regioselective functionalization involves selectively modifying specific hydroxyl groups within a carbohydrate molecule. This approach is crucial for synthesizing complex carbohydrate derivatives and can be applied to precursors of this compound or its modified forms. For example, methods have been developed for regioselective acylation and silylation of unprotected glucose, allowing for targeted modifications at specific carbon positions acs.orgnih.govresearchgate.netntnu.no. While these strategies are generally applied to functionalizing existing sugars, they highlight the precision required in carbohydrate synthesis to achieve desired structures, which is also relevant for creating specific this compound derivatives.

Biotechnological and Enzymatic Production of this compound

Biotechnological approaches leverage the specificity and efficiency of biological systems, such as microorganisms and enzymes, for the production of this compound and its derivatives.

Microbial Fermentation Approaches for Heptose-Derived Acids

Microbial fermentation is a well-established method for producing various organic acids, including gluconic acid srce.hrnih.govfoodsafety.institutefrontiersin.orgfrontiersin.orgresearchgate.net. While the provided literature focuses heavily on gluconic acid production, the principles of microbial fermentation can be extended to other sugar acids. Certain microorganisms possess metabolic pathways capable of converting sugars into organic acids. For the production of this compound, specific microbial strains or engineered pathways would be required to achieve the seven-carbon chain length. Research into the production of other heptose-derived acids via fermentation is an active area, though direct examples for this compound specifically are not detailed in the provided snippets. However, the general success of microbial fermentation for producing related compounds like gluconic acid by Aspergillus niger and Gluconobacter oxydans demonstrates the potential of this approach srce.hrnih.govfrontiersin.orgfrontiersin.org.

Enzyme-Catalyzed Synthesis via Transgalactosylation and Related Biocatalysis

Enzymatic synthesis offers a highly specific and efficient route to modified carbohydrates. β-Galactosidases, for instance, are known to catalyze transgalactosylation reactions, where they transfer a galactosyl moiety to various acceptor molecules researchgate.netresearchgate.netacs.orgresearchgate.netoup.comacs.org. This process can be utilized to synthesize novel derivatives of this compound.

One study demonstrated the application of Kluyveromyces lactis β-galactosidase for the synthesis of a new derivative of this compound through transgalactosylation researchgate.net. The reaction conditions, including substrate ratio, enzyme dose, pH, and salt presence, were investigated to optimize the yield of the this compound derivative. Favorable conditions, such as a specific sodium glucoheptonate to lactose molar ratio and the presence of salts like MgCl₂ or NaCl, significantly increased the yield researchgate.net. Other β-galactosidases, such as those from Bacillus circulans and Aspergillus oryzae, have also been studied for their transgalactosylation activity, producing various galacto-oligosaccharides researchgate.netacs.org. These enzymes can transfer galactosyl units to compounds containing hydroxyl groups, leading to the synthesis of new compounds with potentially improved bioactive properties researchgate.netresearchgate.net. Biocatalysis, in general, is recognized for its high chemo-, regio-, and enantiospecificity, operating under milder conditions than chemical catalysts and offering a greener alternative for chemical synthesis mdpi.commt.comnih.govnih.govrsc.org.

Compound List:

Biochemical and Metabolic Interplay of Glucoheptonic Acid

General Involvement in Carbohydrate Metabolism

Glucoheptonic acid functions as a pivotal intermediary in various metabolic pathways, contributing to the regulation of glucose metabolism bocsci.com. Its presence has been noted in the context of metabolic dysregulation, such as in diabetic kidney disease (DKD), where it has been identified as an elevated metabolite. In such conditions, this compound is observed alongside other carbohydrate derivatives like glucose-1-phosphate, glucuronic acid, and gluconic acid, suggesting its participation in altered metabolic flux frontiersin.org. The correlation of these metabolites with clinical indicators of kidney function further underscores their involvement in the systemic metabolic changes associated with disease states frontiersin.org.

Enzyme-Catalyzed Transformations Involving this compound Substrates

Direct evidence detailing specific enzyme-catalyzed transformations where this compound serves as a substrate is not extensively documented in the readily available literature. While enzymatic methods exist for the synthesis of this compound, often involving specific substrate recognition , the pathways by which this compound itself is further metabolized by enzymes are less characterized. The broader field of sugar acid metabolism involves numerous enzymes, such as dehydrogenases and isomerases, that modify hexoses and uronic acids frontiersin.orgfrontiersin.orgmdpi.comnih.gov, but specific enzymes acting on this compound as a substrate have not been widely reported in the reviewed sources.

Precursor and Intermediate Functions in Rare Sugar Biosynthesis

The specific role of this compound as a precursor or intermediate in the biosynthesis of rare sugars is not explicitly detailed in the provided scientific literature. However, its mention in studies of microbial metabolism, where it can be upregulated under specific conditions nih.gov, suggests potential, albeit uncharacterized, involvement in microbial sugar acid pathways. The broader context of rare sugar production often involves the enzymatic modification of common sugars or the utilization of intermediates derived from primary metabolic pathways frontiersin.orgglycoforum.gr.jpmdpi.com. While this compound is a sugar acid, its direct incorporation into established rare sugar biosynthetic routes remains an area for further investigation.

Comparative Biochemical Analysis with Related Polyhydroxy Acids

This compound shares structural and functional similarities with other common polyhydroxy acids, notably gluconic acid and glucuronic acid. These comparisons highlight both conserved characteristics and significant divergences in their biochemical roles and metabolic pathways.

Structural Homologies and Functional Divergence

This compound is a seven-carbon sugar acid, chemically related to glucose but with an additional carbon atom, likely derived from a heptose precursor. In contrast, gluconic acid is a six-carbon aldonic acid, formed by the oxidation of the aldehyde group of glucose (C6H12O7) differencebetween.com. Glucuronic acid is a six-carbon uronic acid, resulting from the oxidation of the primary alcohol group at the C6 position of glucose, forming a carboxylic acid function and typically existing in a cyclic pyranose ring structure (C6H10O7) differencebetween.comwikipedia.org.

| Feature | This compound | Gluconic Acid | Glucuronic Acid |

| Chemical Formula | C7H14O8 bocsci.com | C6H12O7 differencebetween.com | C6H10O7 differencebetween.com |

| Carbon Chain Length | 7 | 6 | 6 |

| Classification | Heptonic acid (likely aldonic) | Aldonic acid | Uronic acid |

| Derivation | From a heptose (analogous to glucose) | From glucose (oxidation of aldehyde group) | From glucose (oxidation of C6 hydroxyl group) |

| Structure | Polyhydroxy acid | Aliphatic polyhydroxy acid differencebetween.com | Cyclic polyhydroxy acid differencebetween.com |

| Key Biological Role | Metabolic intermediary, glucose metabolism regulation bocsci.com; Elevated in DKD frontiersin.org | Found in fruits, honey, wine differencebetween.com; Food additive, chelating agent differencebetween.com | Detoxification (glucuronidation), excretion wikipedia.orgopenaccessjournals.comfpnotebook.com; Component of gums differencebetween.comwikipedia.org |

| Comparative Property | Superior metal ion chelation vs. gluconic acid | Readily biodegradable | Involved in Phase II metabolism wikipedia.orgopenaccessjournals.com |

Structurally, this compound’s longer carbon chain and additional hydroxyl group compared to gluconic acid confer enhanced metal ion chelation capabilities . Functionally, while gluconic acid is recognized for its roles in food additives and as a chelating agent differencebetween.com, glucuronic acid is integral to detoxification processes through glucuronidation, facilitating the excretion of xenobiotics and endogenous compounds wikipedia.orgopenaccessjournals.comfpnotebook.com. This compound's primary noted role is as a metabolic intermediary, particularly in glucose metabolism regulation and its association with metabolic diseases like DKD bocsci.comfrontiersin.org.

Pathways for Analogous Sugar Acid Production in Biological Systems

The biological production and metabolism of gluconic and glucuronic acids involve distinct enzymatic pathways.

Gluconic Acid: This sugar acid is primarily produced through the enzymatic oxidation of glucose. Key enzymes involved include glucose oxidase (GOx) , which catalyzes the conversion of D-glucose to D-gluconolactone and hydrogen peroxide, followed by non-enzymatic hydrolysis to gluconic acid researchgate.net. Another significant pathway involves glucose dehydrogenases (GDH) , such as the membrane-bound, PQQ-dependent GDH found in Gluconobacter oxydans, or NADP+-dependent glucose dehydrogenase frontiersin.org. These processes are often part of cellular respiration or specific metabolic routes like the Entner-Doudoroff pathway frontiersin.orgresearchgate.net. Gluconic acid can also be further metabolized or oxidized to other sugar acids frontiersin.org.

Glucuronic Acid: The synthesis of glucuronic acid in biological systems typically occurs via the uronic acid pathway , which is an alternative oxidative pathway for glucose metabolism unacademy.com. A key step involves the oxidation of UDP-glucose to UDP-glucuronic acid, catalyzed by UDP-glucose dehydrogenase mdpi.comwikipedia.org. Glucuronic acid is a crucial substrate in glucuronidation , a Phase II metabolic conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs) , facilitating the excretion of various compounds wikipedia.orgopenaccessjournals.comfpnotebook.com. In microbial systems, catabolic pathways for glucuronic acid involve enzymes such as hexuronate reductase and L-gulonate 3-dehydrogenase frontiersin.org.

The production of this compound in biological systems is less clearly defined by specific enzymatic pathways in the reviewed literature. While chemical synthesis methods like the Kiliani reaction are known , the endogenous enzymatic routes for its formation and subsequent metabolism remain areas for further research.

Compound List:

2-keto-gluconate

5-keto-gluconate

D-allose

D-allulose

D-galactonic acid

D-glucaric acid

D-gluconolactone

D-glucose

D-glucose-1-phosphate

D-tagatose

Galacturonic acid

Glucuronic Acid

this compound

Gluconic Acid

Glycolaldehyde

L-gulonate

L-idonate

L-rhamnose

L-tartaric acid

L-threo-tetruronate

Rare sugars

UDP-glucose

UDP-glucuronic acid

Computational and Theoretical Chemistry Studies of Glucoheptonic Acid

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For glucoheptonic acid, DFT calculations can elucidate its electron distribution, molecular orbitals, and predict its chemical reactivity. Studies employing DFT often focus on calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electron transfer processes and chemical stability ekb.egriken.jp. These calculations can also provide insights into bond strengths, charge distribution, and potential reaction sites within the molecule, aiding in the prediction of its behavior in various chemical environments ekb.egresearchgate.netresearchgate.net. For instance, DFT can be used to model the electronic structure of similar carbohydrate derivatives, providing a framework for understanding this compound's electronic properties researchgate.netresearchgate.nettandfonline.com.

Molecular Dynamics Simulations for Solution Behavior and Conformational Space

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution, including their conformational flexibility. For this compound, MD simulations can explore its various three-dimensional structures (conformations) in aqueous environments. These simulations track the movement of atoms over time, revealing how the molecule bends, twists, and interacts with solvent molecules tandfonline.comnih.govmdpi.comresearchgate.netacs.orgoup.com. By analyzing the trajectories generated by MD simulations, researchers can determine the most stable conformations, the energy landscape of conformational changes, and the influence of factors like temperature and pH on its structure tandfonline.comresearchgate.netoup.com. Understanding the conformational ensemble of this compound is vital for predicting its interactions with biological targets or its behavior in chemical reactions nih.govresearchgate.netoup.com. For example, studies on similar carbohydrate structures, like xanthan gum and heparin, utilize MD to map out their conformational spaces and identify key structural features influencing their properties tandfonline.comnih.govmdpi.comoup.com.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, often employing DFT or other ab initio methods, are used to study the detailed pathways and energy changes involved in chemical reactions. For this compound, these calculations can predict the activation energies and transition states for various transformations, such as isomerization, degradation, or enzymatic modifications rsc.orgresearchgate.netcopernicus.orgpeerj.comsavemyexams.comarxiv.org. By calculating the energetics of different reaction steps, researchers can identify the most favorable reaction mechanisms and understand the factors controlling reaction rates rsc.orgresearchgate.netcopernicus.orgpeerj.comarxiv.org. These studies are critical for developing synthetic routes, understanding metabolic pathways, or predicting the stability of this compound under different conditions rsc.orgresearchgate.netcopernicus.orgpeerj.com. For instance, research on other organic acids has utilized quantum chemical methods to elucidate reaction mechanisms and predict energy barriers, providing a methodological precedent for similar studies on this compound rsc.orgresearchgate.netcopernicus.orgpeerj.comarxiv.org.

Predictive Modeling of Ligand-Receptor Interactions

Predictive modeling, often involving techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, is employed to understand how molecules like this compound interact with biological receptors or other molecular targets. While specific studies on this compound's ligand-receptor interactions might be limited in the general literature, the principles are well-established for similar compounds. These methods can predict binding affinities, identify key interaction sites, and model the complex dynamics of ligand-receptor binding acs.orgresearchgate.netresearchgate.netfrontiersin.org. By simulating the binding process, researchers can gain insights into how this compound might interact with enzymes, transport proteins, or other biomolecules, which is crucial for understanding its biological activity or designing new therapeutic agents acs.orgresearchgate.netresearchgate.netfrontiersin.org. Studies on other carbohydrate-related molecules and their interactions with proteins, such as heparin with antithrombin, demonstrate the application of these predictive modeling techniques nih.govacs.orgmdpi.com.

Compound Name List:

this compound

Glucose

Xanthan gum

Heparin

Glucuronic acid

Iduronic acid

Hyaluronan

Chondroitin

Dermatan

Heparan

N-acetyl-glucosamine (GlcNAc)

N-acetyl-galactosamine (GalNAc)

Folic acid

Biotin

Antithrombin-III (AT)

Heparin cofactor II

Thrombin

Factor Xa

Serpins

Metformin

Human serum albumin (HSA)

Norpinonic acid

Benzoic acid

4H-benzo[h]chromene derivatives

Alginic acid disaccharides (MM, GG, MG, GM)

Pyrrole

Thiophene

p-benzoquinone

Q & A

Q. How can researchers address reproducibility challenges in this compound bioactivity assays?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and use reference compounds (e.g., quercetin for antioxidant assays). Blind experimental designs minimize bias. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like MetaboLights .

Key Considerations for Researchers

- Literature Review : Prioritize peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) over non-specialized databases .

- Data Validation : Replicate findings across independent labs and share protocols via platforms like Protocols.io .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.